N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Overview
Description
N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: is a synthetic organic compound characterized by the presence of a thiophene ring and a tetrahydroisoquinoline moiety
Mechanism of Action
Target of Action
The primary target of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition can lead to the death of the bacteria .
Mode of Action
The compound interacts with its targets by binding to the DNA gyrase and topoisomerase IV, inhibiting their function . This prevents the bacteria from properly replicating its DNA, leading to cell death .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually results in the death of the bacteria .
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s solubility in DMSO and methanol suggests that it may be well-absorbed in the body.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to light and air . Additionally, the compound’s efficacy may be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Grignard reaction or a similar organometallic coupling reaction, where a thiophene derivative is coupled with an appropriate electrophile.
Amidation Reaction: The final step involves the formation of the carboxamide group, typically through the reaction of the tetrahydroisoquinoline derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent. Studies have shown that thiophene derivatives possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Thiophene-containing compounds are known for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- N-[2-(furan-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- N-[2-(pyridin-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Uniqueness
Compared to similar compounds, this compound stands out due to the presence of the thiophene ring, which imparts unique electronic properties and reactivity. Thiophene derivatives are known for their stability and versatility in various chemical reactions, making this compound particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(17-8-7-14-6-3-9-20-14)15-10-12-4-1-2-5-13(12)11-18-15/h1-6,9,15,18H,7-8,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMZDDIGPPIRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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